molecular formula C12H14BrClN2O2 B6643613 N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide

N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide

Cat. No. B6643613
M. Wt: 333.61 g/mol
InChI Key: VOSAYFDAKQZOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide inhibits BRD4 by binding to its bromodomain, which is responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the interaction between BRD4 and acetylated lysine residues, thereby inhibiting its transcriptional regulatory function.
Biochemical and Physiological Effects:
The inhibition of BRD4 by N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide has various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been shown to have antiviral effects against various viruses such as human papillomavirus and Epstein-Barr virus.

Advantages and Limitations for Lab Experiments

N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in various cellular processes. Additionally, it has been shown to be effective in various in vitro and in vivo models. However, one limitation of this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide. One potential direction is the development of more potent and selective inhibitors of BRD4. Additionally, the therapeutic potential of this compound in various diseases such as cancer, inflammation, and viral infections needs to be further explored. Furthermore, the use of N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide in combination with other drugs or therapies needs to be investigated. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its effects on cellular processes.

Synthesis Methods

The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide involves a multi-step process. The first step involves the reaction between 2-bromo-4-chlorobenzoyl chloride and N,N-dimethylglycine to form N,N-dimethyl-N'-(2-bromo-4-chlorobenzoyl)glycine. This compound is then reacted with sodium hydride and 2-bromo-3-ketobutyric acid to form N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide. The purity of the final product is ensured through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide has been extensively studied for its scientific research applications. It has been found to be a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is involved in various cellular processes such as transcriptional regulation, cell cycle progression, and DNA damage response. BRD4 has been implicated in various diseases such as cancer, inflammation, and viral infections. Therefore, the inhibition of BRD4 by N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide has potential therapeutic implications in the treatment of these diseases.

properties

IUPAC Name

N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClN2O2/c1-12(2,11(15)18)6-16-10(17)8-4-3-7(14)5-9(8)13/h3-5H,6H2,1-2H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSAYFDAKQZOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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